molecular formula C5H5Cl2NO B146413 2-Chloropyridine N-oxide hydrochloride CAS No. 20295-64-1

2-Chloropyridine N-oxide hydrochloride

Cat. No. B146413
CAS RN: 20295-64-1
M. Wt: 166 g/mol
InChI Key: GRZNODNSNCXOHE-UHFFFAOYSA-N
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Description

2-Chloropyridine N-oxide hydrochloride is a chemical compound that is part of the pyridine N-oxides family. These compounds are known for their diverse reactivity and utility in organic synthesis. Pyridine N-oxides, in general, can act as ligands in coordination chemistry and as intermediates in various organic reactions .

Synthesis Analysis

The synthesis of 2-chloropyridine can be achieved through regiospecific chlorination of pyridine-N-oxide, yielding 2-chloropyridine with high selectivity and yield. This process can be conducted using phosphorus oxychloride in the presence of triethylamine . Furthermore, the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide can be performed using hydrogen peroxide as an oxidant, with catalysts such as H_2WO_4 and H_2SO_4, under optimal conditions to achieve a yield of over 90% .

Molecular Structure Analysis

Pyridine N-oxides, including 2-chloropyridine N-oxide, have been studied for their molecular and crystal structures. For instance, the molecular structure of 2-(diphenylphosphino)pyridine N,P-dioxide, a related compound, has been characterized by X-ray diffraction analyses, revealing important bond distances and angles that are crucial for understanding the reactivity of these compounds .

Chemical Reactions Analysis

Pyridine N-oxides are versatile reagents in various chemical reactions. For example, 2,3-dichloropyridine N-oxide has been used as an oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls without the need for acid additives . Additionally, pyridine N-oxides can be used in the oxidation of N-acyl cyclic amines to N-acyl amino acids via oxidative C-N bond cleavage, as catalyzed by ruthenium porphyrins .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are influenced by their molecular structure. For instance, the hydrogen bonding capabilities of pyridine N-oxides are evident in the formation of crystalline complexes with pentachlorophenol, where the N-oxide oxygen atom accepts hydrogen bonds from two molecules of pentachlorophenol . These properties are essential for understanding the behavior of these compounds in various solvents and reaction conditions.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Chloropyridine N-oxide hydrochloride is used as a starting material in the synthesis of other chemical compounds. For instance, it can be converted to 2-mercaptopyridine-1-oxide zinc salt, a process involving reactions with hydrogen peroxide and sodium hydrosulfide (Zhu Hong-jun, 2007).
    • Another application is in the preparation of zinc pyridine-2-thiol-N-oxide, derived from 2-chloropyridine N-oxide via thiolation and other reactions (Deng Nan, 2005).
  • Adsorption and Surface Interaction Studies :

  • Catalysis and Chemical Transformations :

  • Structural and Molecular Studies :

  • Catalytic Oxidation and Preparation Studies :

    • It plays a role in the catalytic oxidation preparation of 2-mercaptopyridine-N-oxide sodium, illustrating its importance in specific chemical preparations (Geng Ping-lan, 2006).
  • Reactivity and Catalysis Studies :

    • The compound is explored in the context of reactions with enamines of cyclohexanone in the presence of acylating agents, showing its versatility in chemical reactivity studies (M. Hamana, H. Noda, 1967).

Safety And Hazards

2-Chloropyridine N-oxide hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Chloropyridine N-oxide hydrochloride were not found in the search results, related compounds such as pyrimidines are being researched for their anti-inflammatory effects . This suggests that 2-Chloropyridine N-oxide hydrochloride could potentially be researched in a similar context.

properties

IUPAC Name

2-chloro-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZNODNSNCXOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174180
Record name Chloride 2-chloropyridinium 1-oxide
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Molecular Weight

166.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine N-oxide hydrochloride

CAS RN

20295-64-1
Record name Pyridine, 2-chloro-, 1-oxide, hydrochloride (1:1)
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Record name Chloride 2-chloropyridinium 1-oxide
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Record name Chloride 2-chloropyridinium 1-oxide
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Synthesis routes and methods

Procedure details

The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying and recrystallization, or the material of Example 2 after purification, can be used in this preparation without substantial difference in the results. A solution of 2-aminopyridine-1-oxide hydrochloride (110 g. dry weight) and 146 g. of concentrated hydrochloric acid (37.5%) in 158 g. of water was cooled to about 0° C and treated dropwise, with stirring, with 51.8 g. of sodium nitrite in 110 g. of water over a period of 1 hour with the temperature being maintained between -5° C and +5° C, to give a clear, orange solution of diazotized material. The orange solution was stirred for about 5 minutes at about 0° C, and was then immediately added by a cooled funnel, over a 40-minute period with stirring, to a hot solution of 110 g. 20% hydrochloric acid with the temperature of the reaction vessel being maintained at 95°-101° C. After 1/3 of the diazotized solution was added, 58.5 g. concentrated hydrochloric acid (37.5%) was poured into the hot reaction mixture. The addition of the remaining 2/3 of diazotized solution was then continued at the same rate and temperature, and stirring was then continued until nitrogen evolution ceased, about 7 minutes. This treatment yielded an aqueous solution of 2-chloropyridine-1-oxide hydrochloride, suitable for use as the solution in Examples 4 and 5. Isolation by vacuum evaporation, extraction from inorganic salts with absolute ethanol and recrystallization from ethanol-toluene gave purified material, m.p. 135°-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Suschitzky, BJ Wakefield, JP Whitten - Journal of the Chemical …, 1980 - pubs.rsc.org
1-Dialkylaminocyclohexenes were readily C-arylated by pentafluoropyridine or 3,5-dichlorotrifluoropyridine but pentachloropyridine was much less reactive. The resulting (…
Number of citations: 8 pubs.rsc.org
DX West, WH Wang - Journal of Inorganic and Nuclear Chemistry, 1980 - Elsevier
… EXPERIMENTAL The 2-dimethylaminopyridine N-oxide was prepared by reacting 2-chloropyridine N-oxide hydrochloride (Aldrich) with an excess of dimethylamine (Eastman) for …
Number of citations: 2 www.sciencedirect.com
DX West, CA Daraska - Synthesis and Reactivity in Inorganic and …, 1987 - Taylor & Francis
… EXPERIMENTAL The ligands were prepared by reacting an 5-fold excess of the appropriate dialkylamine with 2-chloropyridine N-oxide hydrochloride (Aldrich) in a steel bomb16 for …
Number of citations: 1 www.tandfonline.com
MJ Montgomery, TJ O'Connor… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
… -2-carbonitrile, (II), may be synthesized by the vapor-phase chlorination of 2-cyanopyridine (Ruetman & Taplin, 1971), or by the cyanation of 2-chloropyridine N-oxide hydrochloride with …
Number of citations: 6 scripts.iucr.org
RD Profilet, DX West - Synthesis and Reactivity in Inorganic and …, 1987 - Taylor & Francis
… EXPERIMENTAL The ligands were prepared by heating an excess of the appropriate aqueous mine with 2-chloropyridine N-oxide hydrochloride (Aldrich) in a steel bomb at 140 for …
Number of citations: 1 www.tandfonline.com
SP Lubitz, JH Weiner - Archives of biochemistry and biophysics, 2003 - Elsevier
… Benzyl viologen (BV), dithiothreitol (DTT), isonicotinic acid N-oxide (ISNO), hydroxypyridine N-oxide (HPNO), 2-chloropyridine N-oxide hydrochloride (CPNO), pyridine N-oxide (PNO), 3-…
Number of citations: 56 www.sciencedirect.com
SK Hosseini - 1991 - search.proquest.com
This thesis describes various novel approaches to the design and synthesis of potential H3-receptor histamine antagonists. The goal is to provide the basis for the design of a nontoxic, …
Number of citations: 3 search.proquest.com
JJ Marugán, C Manthey, B Anaclerio… - Journal of medicinal …, 2005 - ACS Publications
… Reaction of 2-chloropyridine-N-oxide hydrochloride and 3-aminopropanol in the presence of sodium bicarbonate produces 2-[(3-hydroxypropyl)amino]pyridine N-oxide (1) (Scheme 1), …
Number of citations: 99 pubs.acs.org
SP Lubitz - 2002 - era.library.ualberta.ca
… adenosine triphosphate benzyl viologen cyclic adenosine monophosphate 2-chloropyridine N-oxide hydrochloride cAMP receptor protein dimethylsulfide dimethyl sulfoxide …
Number of citations: 3 era.library.ualberta.ca
RM Keenan, WH Miller, LS Barton, WE Bondinell… - Bioorganic & medicinal …, 1999 - Elsevier
… 2-Chloropyridine N-oxide hydrochloride (8) was reacted with N-Bocethylenediamine to afford 9. Reduction of the N-oxide by transfer hydrogenation, followed by removal of the Boc …
Number of citations: 50 www.sciencedirect.com

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